molecular formula C21H22N2O2S B4982647 N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide

N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B4982647
M. Wt: 366.5 g/mol
InChI Key: GAYSAYJLJOQHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation. It was first synthesized in 2000 by Bayer Pharmaceuticals and has since been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residues of IκBα, which prevents its phosphorylation and subsequent degradation by the proteasome. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcriptional activation of its target genes.
Biochemical and Physiological Effects:
N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide 11-7082 has been shown to have a broad range of biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide 11-7082 has been shown to have neuroprotective effects and enhance insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been shown to be more potent and selective than other NF-κB inhibitors, such as sulfasalazine and aspirin. However, one limitation of using N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide 11-7082 is its potential for off-target effects. It has been reported to inhibit the activity of other proteins, such as STAT3 and COX-2, at high concentrations.

Future Directions

There are several potential future directions for the use of N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide 11-7082 in scientific research. One area of interest is its potential as a therapeutic agent for cancer. N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and there is ongoing research to explore its potential as a combination therapy for various types of cancer. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is ongoing research to explore the neuroprotective effects of N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide 11-7082 and its potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Synthesis Methods

The synthesis of N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide 11-7082 involves a multistep process starting with the reaction of 4-butylaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-methyl-2-benzofuranone to give the final product, N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide 11-7082. The overall yield of the synthesis is around 20%.

Scientific Research Applications

N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide 11-7082 has been widely used in scientific research for its ability to inhibit NF-κB activation. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. Dysregulation of NF-κB has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide 11-7082 has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα.

properties

IUPAC Name

N-[(4-butylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-3-4-7-15-10-12-16(13-11-15)22-21(26)23-20(24)19-14(2)17-8-5-6-9-18(17)25-19/h5-6,8-13H,3-4,7H2,1-2H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYSAYJLJOQHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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